molecular formula C19H18N2O2 B4524449 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B4524449
M. Wt: 306.4 g/mol
InChI Key: YDZMHKHYMSQGKO-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone is an organic compound that features a unique structure combining two indole moieties Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moieties: The indole units can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of Indole Units: The two indole units are then coupled through a suitable linker. This can be achieved using a variety of coupling reactions, such as the use of a carbonyl compound to form the ethanone linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its indole moieties can be used in the design of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study indole-related biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • 1-(1H-indol-3-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
  • 1-(2,3-dihydro-1H-indol-1-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(1H-indol-3-yl)-2-(1H-indol-1-yl)ethanone

Uniqueness: 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone is unique due to the presence of both a dihydroindole and a methoxyindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(5-methoxyindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-16-6-7-17-15(12-16)8-10-20(17)13-19(22)21-11-9-14-4-2-3-5-18(14)21/h2-8,10,12H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZMHKHYMSQGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone

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